

An In-depth Technical Guide to the Spectroscopic Characterization of m-Anisidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *m-Anisidine*

Cat. No.: B1676023

[Get Quote](#)

Prepared by: A Senior Application Scientist

Introduction

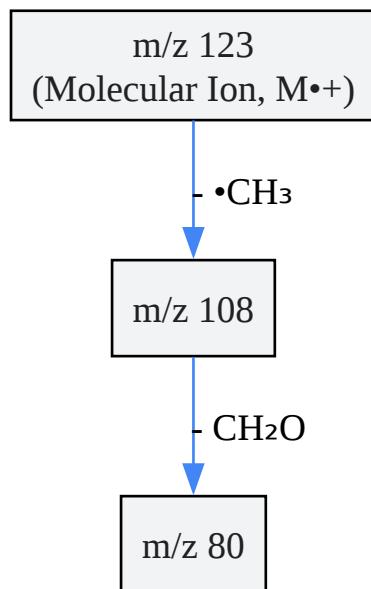
m-Anisidine (3-methoxyaniline) is an aromatic organic compound with the chemical formula C_7H_9NO .^[1] It presents as a pale yellow or amber liquid and is a crucial intermediate in the synthesis of various azo dyes, pharmaceuticals, and other specialty chemicals.^[2] Given its role in complex synthetic pathways, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic data of **m-Anisidine**, offering researchers, scientists, and drug development professionals a detailed reference for its characterization using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The interpretation herein is grounded in fundamental principles and supported by empirical data from established chemical databases.

Mass Spectrometry (MS): Elucidating the Molecular Blueprint and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a volatile and thermally stable molecule like **m-Anisidine**, Electron Ionization (EI) is the method of choice, as it provides a reproducible fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A dilute solution of **m-Anisidine** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion ($M\dot{+}$).
- Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, stable charged ions.
- Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .


Data Interpretation and Fragmentation Pathway

The mass spectrum of **m-Anisidine** provides clear evidence of its molecular weight and structural features. The molecular weight of **m-Anisidine** is 123.15 g/mol .[\[3\]](#)

- Molecular Ion ($M\dot{+}$): The spectrum exhibits a prominent molecular ion peak at m/z 123, confirming the molecular weight of the compound.[\[4\]](#)
- Key Fragments: The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation involves the methoxy and amino functional groups.
 - Loss of a Methyl Radical ($\cdot\text{CH}_3$): A significant peak is observed at m/z 108. This corresponds to the loss of a methyl radical from the methoxy group, forming a stable phenoxy-like cation.

- Loss of Formaldehyde (CH_2O): Another important fragmentation pathway is the loss of a neutral formaldehyde molecule from the m/z 108 ion, resulting in a peak at m/z 80.[4] This is a common fragmentation for methoxy-substituted aromatic compounds.
- Other Fragments: Additional peaks can be seen at m/z values such as 92 (loss of $\bullet\text{OCH}_3$), 65, and 53, which arise from further fragmentation of the aromatic ring structure.[4]

The logical flow of the primary fragmentation can be visualized as follows:

[Click to download full resolution via product page](#)

*EI-MS Fragmentation Pathway of **m-Anisidine**.*

Summary of Mass Spectrometry Data

m/z Value	Proposed Fragment Assignment	Relative Intensity
123	$[M]^{•+}$ (Molecular Ion)	High
108	$[M - \bullet\text{CH}_3]^+$	High
92	$[M - \bullet\text{OCH}_3]^+$	Moderate
80	$[M - \bullet\text{CH}_3 - \text{CH}_2\text{O}]^+$	High
65	$[\text{C}_5\text{H}_5]^+$	Moderate
53	$[\text{C}_4\text{H}_3]^+$	Moderate

Table based on data from ChemicalBook.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

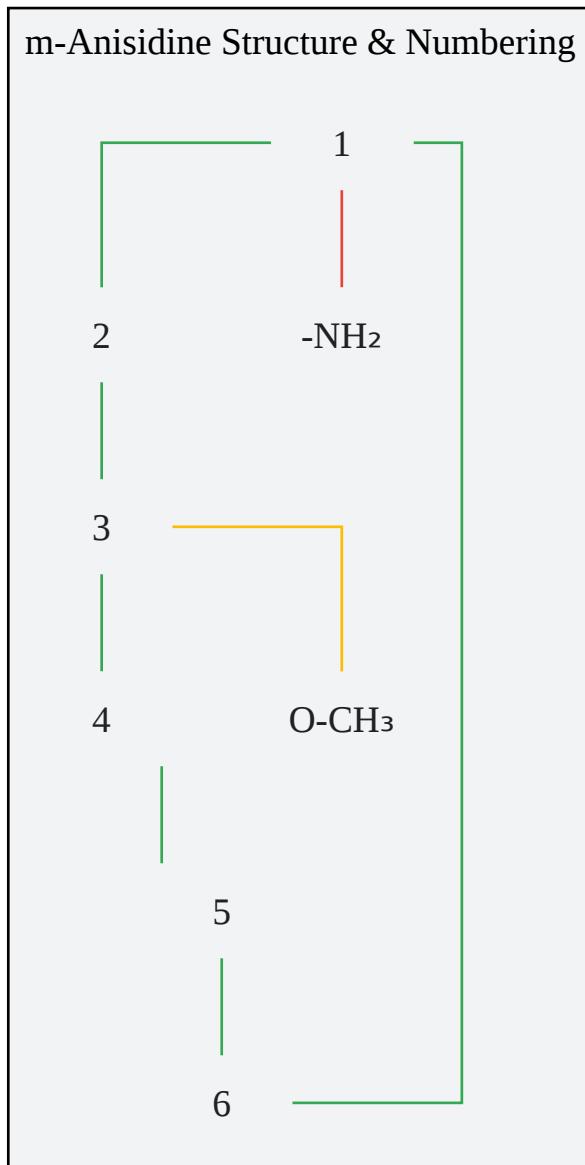
NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can map the complete carbon-hydrogen framework.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Approximately 5-10 mg of **m-Anisidine** is dissolved in ~0.6 mL of a deuterated solvent, most commonly deuteriochloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ^1H NMR, a standard pulse program is used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to produce a spectrum with singlets for each unique carbon.
- Advanced Experiments (Optional): Techniques like DEPT-135 can be used to differentiate between CH , CH_2 , and CH_3 carbons.[\[5\]](#) 2D NMR experiments (e.g., COSY, HSQC) can establish connectivity between protons and carbons.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum of **m-Anisidine** in CDCl_3 shows distinct signals for the methoxy, amine, and aromatic protons.[6]


- Amine Protons (-NH₂): A broad singlet typically appears around δ 3.6-3.8 ppm. This signal corresponds to the two amine protons. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This peak will disappear upon shaking the sample with a drop of D₂O, a classic test for labile protons.
- Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is observed at approximately δ 3.79 ppm. This is characteristic of a methoxy group attached to an aromatic ring.
- Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical environments and exhibit a complex splitting pattern in the range of δ 6.2-7.2 ppm.
 - The proton at C2 (between the two substituents) is often a triplet or singlet-like peak around δ 6.3 ppm.
 - The protons at C4 and C6 are typically doublets or triplets in the δ 6.2-6.4 ppm range.
 - The proton at C5, being ortho to the methoxy group and para to the amino group, appears further downfield as a triplet around δ 7.1 ppm due to deshielding effects.

^{13}C NMR Spectrum Analysis

The proton-decoupled ^{13}C NMR spectrum of **m-Anisidine** displays seven unique signals, corresponding to each carbon atom in the molecule.[7]

- Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears as a sharp signal at δ 55.2 ppm.
- Aromatic Carbons (Ar-C):
 - The carbons directly attached to the substituents are quaternary and appear at δ 160.7 ppm (C-OCH₃) and δ 147.8 ppm (C-NH₂). The carbon attached to the highly electronegative oxygen atom is the most downfield.

- The four CH carbons of the aromatic ring appear between δ 101.4 ppm and δ 130.1 ppm. A DEPT-135 experiment would show these, along with the methoxy carbon, as positive signals.

[Click to download full resolution via product page](#)

Numbering scheme for NMR assignments.

Summary of NMR Data

¹H NMR Data (90 MHz, CDCl₃)[6]

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~7.1	Triplet (t)	1H	H-5
~6.2-6.4	Multiplet (m)	3H	H-2, H-4, H-6
3.79	Singlet (s)	3H	-OCH ₃
~3.7	Broad (br s)	2H	-NH ₂

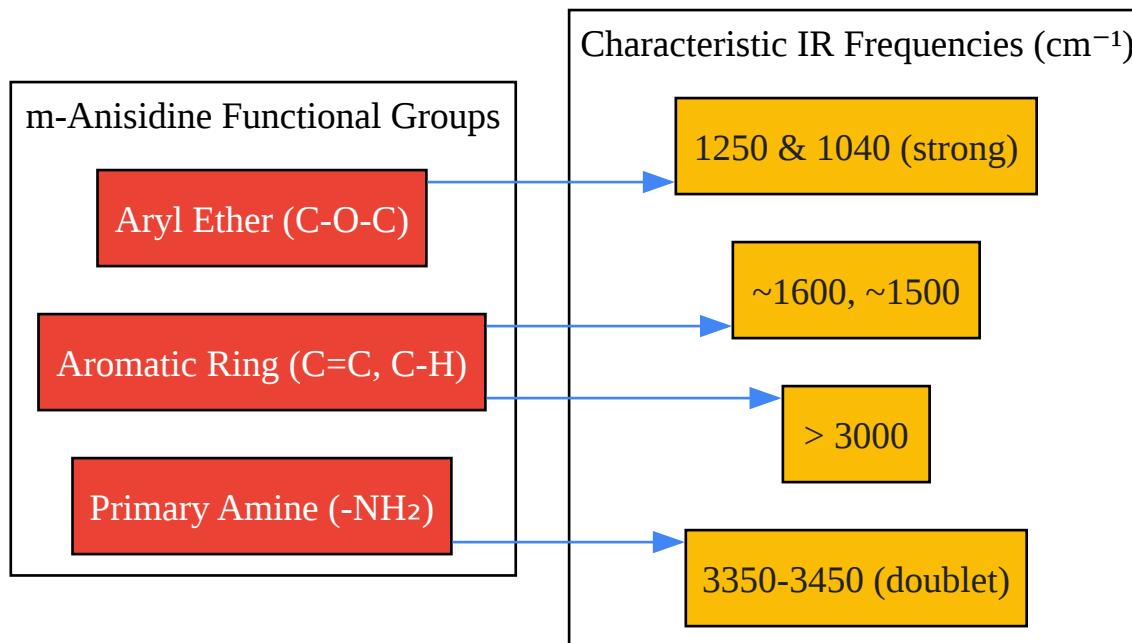
¹³C NMR Data (90 MHz, CDCl₃)[7]

Chemical Shift (δ ppm)	Assignment	DEPT-135
160.7	C-3 (-OCH ₃)	Quaternary (No Signal)
147.8	C-1 (-NH ₂)	Quaternary (No Signal)
130.1	C-5	CH (+)
108.0	C-6	CH (+)
104.4	C-4	CH (+)
101.4	C-2	CH (+)
55.2	-OCH ₃	CH ₃ (+)

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of molecular bonds.

Experimental Protocol: Fourier-Transform Infrared (FT-IR)


- Sample Preparation: As **m-Anisidine** is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.
- Data Acquisition: The sample is placed in the FT-IR spectrometer. A background spectrum of air is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectrum Interpretation

The IR spectrum of **m-Anisidine** provides clear signatures for its amine, ether, and aromatic components.^[8]

- N-H Stretching: The primary amine (-NH_2) group is characterized by a distinctive pair of medium-intensity peaks in the $3350\text{-}3450\text{ cm}^{-1}$ region. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
- C-H Stretching:
 - Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm^{-1} (typically $3000\text{-}3100\text{ cm}^{-1}$).
 - Aliphatic C-H stretching from the methyl group (-CH_3) is observed just below 3000 cm^{-1} (typically $2835\text{-}2950\text{ cm}^{-1}$).
- C=C Aromatic Ring Stretching: Strong absorptions in the $1580\text{-}1620\text{ cm}^{-1}$ and $1470\text{-}1520\text{ cm}^{-1}$ regions are characteristic of the carbon-carbon double bond stretching within the benzene ring.
- C-O Ether Stretching: The aryl-alkyl ether linkage gives rise to a strong, characteristic absorption band due to asymmetric C-O-C stretching, typically found around $1200\text{-}1250\text{ cm}^{-1}$. A symmetric stretch is also present near $1030\text{-}1050\text{ cm}^{-1}$.
- C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is typically observed in the $1250\text{-}1340\text{ cm}^{-1}$ region.

- Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending bands in the 700-900 cm^{-1} region are diagnostic of the substitution pattern on the benzene ring. For meta-disubstitution, strong bands are expected around 730-770 cm^{-1} and 860-900 cm^{-1} .

[Click to download full resolution via product page](#)

Correlation of Functional Groups to IR Frequencies.

Summary of Key IR Absorptions

Frequency Range (cm ⁻¹)	Bond Vibration	Functional Group
3350 - 3450	N-H Stretch (asymmetric & symmetric)	Primary Amine
3000 - 3100	C-H Stretch	Aromatic
2835 - 2950	C-H Stretch	Methyl (-CH ₃)
1580 - 1620	C=C Stretch	Aromatic Ring
1470 - 1520	C=C Stretch	Aromatic Ring
1200 - 1250	C-O-C Asymmetric Stretch	Aryl-Alkyl Ether
1030 - 1050	C-O-C Symmetric Stretch	Aryl-Alkyl Ether
700 - 900	C-H Out-of-Plane Bend	Aromatic (meta-subst.)

Conclusion

The collective application of Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy provides an unequivocal structural identification of **m-Anisidine**. MS confirms the molecular weight of 123 and reveals a fragmentation pattern consistent with the loss of methyl and formaldehyde units. NMR spectroscopy maps the exact ¹H and ¹³C environments, confirming the meta-substitution pattern and the presence of both methoxy and amine groups. Finally, IR spectroscopy provides a rapid confirmation of all key functional groups present in the molecule. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control, reaction monitoring, and characterization in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-Anisidine - Wikipedia [en.wikipedia.org]

- 2. m-Anisidine | 536-90-3 [chemicalbook.com]
- 3. 间茴香胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. m-Anisidine(536-90-3) MS [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. m-Anisidine(536-90-3) 1H NMR spectrum [chemicalbook.com]
- 7. m-Anisidine(536-90-3) 13C NMR [m.chemicalbook.com]
- 8. m-Anisidine(536-90-3) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Characterization of m-Anisidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676023#spectroscopic-data-of-m-anisidine-ms-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com